Cas no 1235289-18-5 (N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide)

N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide is a sulfonamide derivative featuring a pyrimidine-substituted piperidine core and a cyclopropanesulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential as a selective modulator of biological targets, particularly in kinase inhibition or receptor binding applications. The pyrimidine ring enhances binding affinity, while the cyclopropanesulfonamide group contributes to metabolic stability and improved pharmacokinetic properties. Its rigid structure may confer selectivity and reduced off-target effects. The compound is suitable for research in drug discovery, particularly in the development of small-molecule therapeutics for oncology or CNS disorders. Handling requires standard laboratory precautions for sulfonamide derivatives.
N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide structure
1235289-18-5 structure
Product Name:N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide
CAS No:1235289-18-5
MF:C13H20N4O2S
MW:296.388501167297
CID:5948556
PubChem ID:71779881
Update Time:2025-05-22

N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide
    • N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide
    • 1235289-18-5
    • AKOS024490313
    • N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide
    • F5017-1461
    • VU0629823-1
    • N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide
    • Inchi: 1S/C13H20N4O2S/c18-20(19,12-2-3-12)16-10-11-4-8-17(9-5-11)13-14-6-1-7-15-13/h1,6-7,11-12,16H,2-5,8-10H2
    • InChI Key: RSNZNNGNHYXTAL-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2CCN(C3=NC=CC=N3)CC2)(=O)=O)CC1

Computed Properties

  • Exact Mass: 296.13069707g/mol
  • Monoisotopic Mass: 296.13069707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 83.6Ų

N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide Pricemore >>

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Additional information on N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide

Recent Advances in the Study of N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide (CAS: 1235289-18-5)

In recent years, the compound N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide (CAS: 1235289-18-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief provides an overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide involves a multi-step process that has been optimized for high yield and purity. Recent studies have focused on improving the scalability of this synthesis, making it more feasible for industrial production. Key advancements include the use of novel catalysts and reaction conditions that minimize by-products and enhance overall efficiency. These improvements are critical for ensuring the compound's availability for further preclinical and clinical studies.

From a mechanistic perspective, N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide has been identified as a potent modulator of specific biological pathways. Research indicates that it interacts with key protein targets involved in inflammatory and oncogenic processes. For instance, recent in vitro and in vivo studies have demonstrated its ability to inhibit the activity of certain kinases, which play a crucial role in cell proliferation and survival. These findings suggest that the compound could be a valuable candidate for the development of new anti-cancer and anti-inflammatory therapies.

In addition to its kinase inhibitory properties, N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide has also shown promise in the field of neurodegenerative diseases. Preliminary studies have revealed its potential to cross the blood-brain barrier and exert neuroprotective effects. This opens up new avenues for research into its application for conditions such as Alzheimer's and Parkinson's diseases. However, further studies are needed to fully elucidate its pharmacokinetics and pharmacodynamics in these contexts.

The safety and toxicity profile of N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide has been another area of active investigation. Recent toxicological assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses, with minimal off-target effects. These findings are encouraging for its progression into clinical trials, although comprehensive long-term studies will be essential to confirm its safety in humans.

In conclusion, N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}cyclopropanesulfonamide represents a promising compound with diverse therapeutic potential. Its unique chemical structure and multifaceted biological activities make it a subject of ongoing research in the chemical biology and pharmaceutical communities. Future studies should focus on optimizing its formulation, exploring combination therapies, and advancing it through clinical development to fully realize its therapeutic benefits.

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